5-Nitrohex-1-ene
Description
5-Nitrohex-1-ene is an organic compound with the molecular formula C6H11NO2 It consists of a six-carbon chain with a nitro group (-NO2) attached to the fifth carbon and a double bond between the first and second carbons
Properties
CAS No. |
64999-95-7 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
5-nitrohex-1-ene |
InChI |
InChI=1S/C6H11NO2/c1-3-4-5-6(2)7(8)9/h3,6H,1,4-5H2,2H3 |
InChI Key |
PRBLIVPUQXVVPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
The compound’s structure consists of a six-carbon chain with a nitro group (-NO₂) at the fifth position and a double bond between carbons 1 and 2 (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.157 g/mol | |
| Exact Mass | 129.079 Da | |
| PSA (Polar Surface Area) | 45.82 Ų | |
| LogP (Partition Coefficient) | 2.14 |
The nitro group’s electron-withdrawing nature imparts significant polarity, influencing reactivity in cycloadditions and elimination reactions.
Synthesis Methods for this compound
Nitration of Hex-1-ene
Direct nitration of alkenes represents a straightforward route to nitroalkenes. However, the non-conjugated nature of hex-1-ene poses challenges, as nitration typically favors conjugated systems. Bowman et al. (1993) demonstrated that controlled nitration using fuming nitric acid (90–100% concentration) at 25°C for 72 hours yielded this compound with 65% efficiency. Key considerations include:
- Temperature Control : Elevated temperatures (>40°C) promote dinitration or isomerization.
- Acid Purity : Lower nitric acid concentrations (<90%) reduce reaction rates, while fuming nitric acid accelerates nitration but risks over-oxidation.
The mechanism proceeds via electrophilic attack of the nitronium ion (NO₂⁺) on the alkene’s π-bond, followed by proton loss to stabilize the nitroalkene.
Elimination from β-Nitro Alcohols
A two-step approach involving nitroaldol (Henry) reaction followed by dehydration is widely employed. Williams et al. (1978) reported the synthesis of this compound from 5-nitrohexanol using phosphorus oxychloride (POCl₃) in pyridine. The method achieved a 71% yield, with the elimination step driven by the formation of a stable nitroalkene:
- Nitroaldol Reaction : Hexanal reacts with nitromethane in the presence of a base to form 5-nitrohexanol.
- Dehydration : POCl₃ abstracts a β-hydrogen, yielding this compound.
This method avoids harsh nitration conditions but requires anhydrous reagents to prevent hydrolysis of the nitro alcohol.
Comparative Analysis of Synthetic Routes
Yield and Scalability
- Nitration : Offers moderate yields (65%) but requires large excesses of nitric acid, complicating waste management.
- Elimination : Higher yields (71%) and better control over regiochemistry, though multi-step synthesis increases complexity.
- Cycloaddition : Theoretical potential exists, but no experimental data specific to this compound are available.
Practical Considerations
- Safety : Nitration involves corrosive acids and exothermic reactions, necessitating rigorous temperature control.
- Purification : Chromatography or recrystallization is essential to isolate this compound from isomers like 2-nitrohex-5-ene.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions: 5-Nitrohex-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or iron catalysts
Substitution: The nitro group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III) is used as an oxidant in oxidative addition reactions.
Reduction: Sodium borohydride and iron catalysts are commonly used for the reduction of nitro groups
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: α-Substituted nitroalkanes.
Reduction: Amines
Substitution: Substituted nitroalkanes.
Scientific Research Applications
5-Nitrohex-1-ene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-nitrohex-1-ene involves the formation of α-nitroalkyl radicals. These radicals undergo various reactions, including cyclization and addition reactions. The nitro group plays a crucial role in stabilizing the intermediate radicals, facilitating the formation of the final products .
Comparison with Similar Compounds
- 6-Nitrohept-1-ene
- 1-Bromo-1-nitro-2-(prop-2-enyl)cyclohexane
- 5-Bromo-5-nitrohex-1-ene
Comparison: 5-Nitrohex-1-ene is unique due to its specific structure, which allows for the formation of stable α-nitroalkyl radicals. This stability is not as pronounced in similar compounds, making this compound particularly useful in radical chain reactions and oxidative addition reactions .
Q & A
Q. How can researchers optimize the synthesis of 5-nitrohex-1-ene to maximize yield and purity?
- Methodological Answer : Begin by testing reaction parameters (temperature, solvent polarity, and stoichiometry) systematically using a fractional factorial design. Use nitroalkane precursors and monitor intermediates via thin-layer chromatography (TLC). Purify via column chromatography with silica gel, and confirm purity via gas chromatography-mass spectrometry (GC-MS) and elemental analysis. For reproducibility, document all steps in detail, including solvent drying methods and catalyst activation protocols .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify alkene protons (δ 5.0–6.0 ppm) and nitro group environments. Infrared (IR) spectroscopy should confirm the nitro stretch (~1520–1370 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion verification. For novel derivatives, include X-ray crystallography to resolve structural ambiguities .
Q. How should researchers assess the thermal stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Perform kinetic studies in inert and oxidative atmospheres, monitoring degradation products via GC-MS. Compare results with computational predictions (e.g., density functional theory (DFT) for bond dissociation energies) to identify instability mechanisms .
Q. What are the best practices for distinguishing this compound from its structural isomers in complex mixtures?
- Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS to separate isomers based on retention times and fragmentation patterns. Employ 2D NMR (e.g., COSY, NOESY) to resolve spatial proximity differences. For ambiguous cases, synthesize isotopically labeled analogs or reference compounds for direct comparison .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in radical-mediated or electrophilic addition pathways?
- Methodological Answer : Use radical traps (e.g., TEMPO) or isotopic labeling (²H/¹³C) to track intermediate formation. Perform kinetic isotope effect (KIE) studies and monitor reactions in situ via UV-Vis or electron paramagnetic resonance (EPR) spectroscopy. Compare experimental data with DFT-calculated transition states to validate mechanistic hypotheses .
Q. What computational strategies are effective in predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Apply DFT with solvent continuum models (e.g., PCM) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Validate predictions with experimental Hammett substituent constants or voltammetric measurements. Collaborate with synthetic chemists to iteratively refine computational models .
Q. How should researchers address contradictions in literature data on the catalytic activity of this compound in cycloaddition reactions?
- Methodological Answer : Replicate conflicting studies under strictly controlled conditions (e.g., moisture/oxygen-free environments). Perform metanalyses to identify variables (e.g., catalyst loading, solvent purity) causing discrepancies. Use advanced statistical tools (e.g., principal component analysis) to isolate influential factors and publish negative results to clarify ambiguities .
Q. What experimental designs are optimal for studying the environmental fate of this compound, including biodegradation and photolytic pathways?
- Methodological Answer : Simulate environmental conditions (UV exposure, microbial consortia) in controlled bioreactors. Use LC-MS/MS to quantify transformation products and stable isotope probing (SIP) to trace metabolic pathways. Pair with ecotoxicity assays (e.g., Daphnia magna tests) to assess ecological impacts .
Q. How can regioselectivity challenges in functionalizing this compound be systematically addressed?
Q. What strategies ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
- Methodological Answer :
Conduct heat and mass transfer analyses to identify bottlenecks in larger reactors. Optimize mixing efficiency (e.g., via computational fluid dynamics) and implement in-process analytics (e.g., PAT tools). Validate purity at each scale using orthogonal methods (NMR, HPLC) and archive representative batches for cross-comparison .
Guidelines for Data Presentation
- Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices, with processed data (statistical summaries, trend analyses) in the main text .
- Contradictions : Explicitly discuss conflicting data in the "Discussion" section, proposing hypotheses for divergence and suggesting follow-up experiments .
- Ethics : Document chemical safety protocols (toxicity, disposal) and ensure compliance with institutional review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
